molecular formula C20H15N5O3S B11470138 8-amino-6-(4-methoxyphenyl)-2-(methylamino)-5-oxo-4,6-dihydro-5H-pyrano[2,3-d]thieno[3,2-b]pyridine-3,7-dicarbonitrile

8-amino-6-(4-methoxyphenyl)-2-(methylamino)-5-oxo-4,6-dihydro-5H-pyrano[2,3-d]thieno[3,2-b]pyridine-3,7-dicarbonitrile

Cat. No.: B11470138
M. Wt: 405.4 g/mol
InChI Key: UGWHINFJYPJPIF-UHFFFAOYSA-N
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Description

8-amino-3-cyano-6-(4-methoxyphenyl)-2-(methylamino)-5-oxo-4,6-dihydro-5H-pyrano[2,3-d]thieno[3,2-b]pyridin-7-yl cyanide is a synthetic organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by their complex ring structures, which include atoms of at least two different elements as members of their rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-amino-3-cyano-6-(4-methoxyphenyl)-2-(methylamino)-5-oxo-4,6-dihydro-5H-pyrano[2,3-d]thieno[3,2-b]pyridin-7-yl cyanide typically involves multi-step organic reactions. The process may start with the preparation of the core pyrano[2,3-d]thieno[3,2-b]pyridine structure, followed by the introduction of various functional groups such as amino, cyano, and methoxyphenyl groups. Reaction conditions often include the use of catalysts, specific temperature controls, and solvents to facilitate the desired transformations.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale batch or continuous flow processes. These methods would be optimized for yield, purity, and cost-effectiveness. Key considerations would include the availability of starting materials, the efficiency of the synthetic route, and the scalability of the reaction conditions.

Chemical Reactions Analysis

Types of Reactions

8-amino-3-cyano-6-(4-methoxyphenyl)-2-(methylamino)-5-oxo-4,6-dihydro-5H-pyrano[2,3-d]thieno[3,2-b]pyridin-7-yl cyanide can undergo various types of chemical reactions, including:

    Oxidation: The compound may be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or to convert functional groups to their reduced forms.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while reduction could produce a more saturated molecule.

Scientific Research Applications

Chemistry

In chemistry, 8-amino-3-cyano-6-(4-methoxyphenyl)-2-(methylamino)-5-oxo-4,6-dihydro-5H-pyrano[2,3-d]thieno[3,2-b]pyridin-7-yl cyanide can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new materials and catalysts.

Biology and Medicine

In biology and medicine, this compound may have potential applications as a pharmaceutical agent. Its complex structure could interact with biological targets in unique ways, making it a candidate for drug development. Research might focus on its activity against specific diseases or its ability to modulate biological pathways.

Industry

In industry, the compound could be used in the development of new materials with specific properties. For example, its unique electronic structure might make it useful in the creation of advanced polymers or electronic devices.

Mechanism of Action

The mechanism by which 8-amino-3-cyano-6-(4-methoxyphenyl)-2-(methylamino)-5-oxo-4,6-dihydro-5H-pyrano[2,3-d]thieno[3,2-b]pyridin-7-yl cyanide exerts its effects would depend on its specific applications. In a biological context, it might interact with enzymes or receptors, modulating their activity and leading to therapeutic effects. The molecular targets and pathways involved would be identified through detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

Similar compounds might include other heterocyclic molecules with comparable ring structures and functional groups. Examples could include:

  • 8-amino-3-cyano-6-(4-methoxyphenyl)-2-(methylamino)-5-oxo-4,6-dihydro-5H-pyrano[2,3-d]pyridine
  • 8-amino-3-cyano-6-(4-methoxyphenyl)-2-(methylamino)-5-oxo-4,6-dihydro-5H-thieno[3,2-b]pyridine

Uniqueness

What sets 8-amino-3-cyano-6-(4-methoxyphenyl)-2-(methylamino)-5-oxo-4,6-dihydro-5H-pyrano[2,3-d]thieno[3,2-b]pyridin-7-yl cyanide apart is its specific combination of functional groups and ring structures. This unique arrangement can confer distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C20H15N5O3S

Molecular Weight

405.4 g/mol

IUPAC Name

12-amino-10-(4-methoxyphenyl)-4-(methylamino)-8-oxo-13-oxa-3-thia-7-azatricyclo[7.4.0.02,6]trideca-1(9),2(6),4,11-tetraene-5,11-dicarbonitrile

InChI

InChI=1S/C20H15N5O3S/c1-24-20-12(8-22)15-17(29-20)16-14(19(26)25-15)13(11(7-21)18(23)28-16)9-3-5-10(27-2)6-4-9/h3-6,13,24H,23H2,1-2H3,(H,25,26)

InChI Key

UGWHINFJYPJPIF-UHFFFAOYSA-N

Canonical SMILES

CNC1=C(C2=C(S1)C3=C(C(C(=C(O3)N)C#N)C4=CC=C(C=C4)OC)C(=O)N2)C#N

Origin of Product

United States

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